molecular formula C20H30O2 B13989552 Methenolon

Methenolon

Cat. No.: B13989552
M. Wt: 302.5 g/mol
InChI Key: ANJQEDFWRSLVBR-UHFFFAOYSA-N
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Description

Methenolone, also known as methylandrostenolone, is a synthetic androgen and anabolic steroid. It is commonly used in the form of its esters, such as methenolone acetate and methenolone enanthate. Methenolone is known for its moderate anabolic effects and weak androgenic effects, making it a popular choice for those seeking to improve physique and performance without significant side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methenolone can be synthesized through a multi-step process. One common method involves the use of acetic acid isotestosterone as a raw material. The acetic acid isotestosterone undergoes a ketal oxidation reaction with ethylene glycol and calcium hypochlorite at temperatures between 60 and 65 degrees Celsius in the presence of a protonic acid catalyst. This reaction produces a ketal oxide, which is then subjected to a Grignard reaction with a Grignard reagent to yield methenolone .

Industrial Production Methods

The industrial production of methenolone follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is purified through conversion into methenolone acetic ester, followed by alcoholysis to obtain high-purity methenolone .

Chemical Reactions Analysis

Types of Reactions

Methenolone undergoes various chemical reactions, including:

    Oxidation: Methenolone can be oxidized to form corresponding ketones.

    Reduction: Reduction reactions can convert methenolone into its alcohol derivatives.

    Substitution: Methenolone can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohol derivatives, and substituted methenolone compounds .

Scientific Research Applications

Methenolone has a wide range of scientific research applications:

Mechanism of Action

Methenolone exerts its effects by binding to androgen receptors, which are the biological targets of androgens like testosterone and dihydrotestosterone. This binding stimulates protein synthesis, leading to increased muscle mass and strength. Methenolone also acts as a glucocorticoid antagonist, reducing cortisol levels and preventing muscle breakdown .

Comparison with Similar Compounds

Similar Compounds

    Drostanolone: Another synthetic anabolic-androgenic steroid with similar properties.

    Oxandrolone: Known for its mild anabolic effects and low androgenic activity.

    Stanozolol: A synthetic steroid with strong anabolic effects and moderate androgenic effects.

Uniqueness of Methenolone

Methenolone is unique due to its moderate anabolic effects and weak androgenic effects, making it suitable for both male and female users. It also has no estrogenic effects, reducing the risk of side effects such as water retention and gynecomastia .

Properties

IUPAC Name

17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQEDFWRSLVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861836
Record name 17-Hydroxy-1-methylandrost-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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